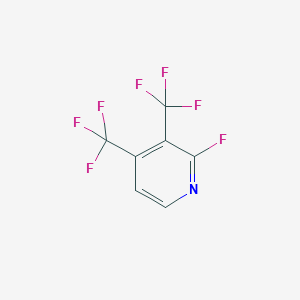

2-Fluoro-3,4-bis(trifluoromethyl)pyridine

Description

Molecular Architecture and Bonding Patterns

2-Fluoro-3,4-bis(trifluoromethyl)pyridine possesses a molecular formula of C₇H₂F₇N with a molecular weight of 233.0863024 atomic mass units. The compound features a pyridine ring core with three distinct fluorine-containing substituents: a fluorine atom at the 2-position and two trifluoromethyl groups located at the 3- and 4-positions respectively. This substitution pattern creates a highly electronegative molecular framework that significantly influences the compound's chemical behavior and physical properties.

The molecular architecture exhibits a planar aromatic system where the pyridine nitrogen maintains its characteristic sp² hybridization. The trifluoromethyl groups at positions 3 and 4 introduce substantial steric bulk and electronic withdrawal effects, while the fluorine substituent at position 2 further enhances the electron-deficient nature of the aromatic system. The Strategic Molecular Information Leading to Enhanced Structures representation shows the compound as Fc1nccc(c1C(F)(F)F)C(F)(F)F, indicating the systematic arrangement of fluorinated substituents around the pyridine core.

The bonding patterns within the molecule demonstrate the typical characteristics of perfluorinated aromatic compounds. The carbon-fluorine bonds in both the individual fluorine substituent and the trifluoromethyl groups exhibit high bond strength and significant electronegativity differences, contributing to the compound's stability and unique reactivity profile. The multiple fluorine atoms create a network of electron-withdrawing effects that substantially modify the electronic distribution within the pyridine ring system.

Crystallographic Data and Conformational Analysis

While specific crystallographic data for 2-Fluoro-3,4-bis(trifluoromethyl)pyridine was not directly available in the current literature, analysis of related fluorinated pyridine compounds provides valuable insights into the expected structural parameters. Compounds with similar substitution patterns typically exhibit planar conformations with minimal deviation from ideal aromatic geometry. The presence of multiple trifluoromethyl groups generally results in increased molecular rigidity due to steric interactions and electronic effects.

The conformational preferences of this compound are significantly influenced by the steric interactions between the adjacent trifluoromethyl groups at positions 3 and 4. These bulky substituents likely adopt conformations that minimize steric clash while maximizing stabilizing electronic interactions. The fluorine atom at position 2 adds another layer of conformational constraint, as its position relative to the pyridine nitrogen influences the overall electronic structure and potentially affects intermolecular interactions in the solid state.

Theoretical considerations suggest that the compound maintains a predominantly planar structure with the trifluoromethyl groups oriented to minimize intramolecular repulsion. The high electronegativity of the fluorine atoms contributes to strong intermolecular dipole-dipole interactions, which would be expected to influence crystal packing arrangements and contribute to the compound's physical properties such as melting point and solubility characteristics.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine reveals distinctive features that reflect its unique molecular structure. Analysis of related compounds in the scientific literature provides insight into the expected spectroscopic behavior of this particular derivative. For similar trifluoromethyl-substituted pyridines, characteristic peaks appear in specific regions that can be used for identification and purity assessment.

Nuclear Magnetic Resonance spectroscopy would be expected to show distinctive patterns characteristic of the multiple fluorine environments present in the molecule. The fluorine Nuclear Magnetic Resonance spectrum would likely display three distinct signals corresponding to the fluorine atom at position 2 and the two trifluoromethyl groups at positions 3 and 4. Based on similar compounds, the trifluoromethyl groups typically appear as sharp singlets in the range of -60 to -65 parts per million, while the aromatic fluorine would appear at a more downfield position.

Proton Nuclear Magnetic Resonance spectroscopy would show a simplified pattern due to the limited number of hydrogen atoms in the molecule. The two remaining aromatic protons at positions 5 and 6 would appear as distinct multiplets, with their chemical shifts significantly affected by the electron-withdrawing nature of the surrounding fluorinated substituents. Carbon-13 Nuclear Magnetic Resonance would reveal the characteristic quartet patterns for the trifluoromethyl carbons due to coupling with fluorine atoms.

Infrared spectroscopy would display characteristic absorption bands related to the various bond types present in the molecule. The carbon-fluorine stretching vibrations would appear as strong, sharp peaks in the fingerprint region, typically between 1000-1400 cm⁻¹. The aromatic carbon-carbon and carbon-nitrogen stretching vibrations would be observed in the 1400-1600 cm⁻¹ region, while aromatic carbon-hydrogen stretching would appear around 3000-3100 cm⁻¹.

Mass spectrometry analysis would provide definitive molecular weight confirmation and fragmentation patterns characteristic of fluorinated aromatic compounds. The molecular ion peak would appear at mass-to-charge ratio 233, with characteristic fragmentation involving loss of trifluoromethyl groups and fluorine atoms. The high stability of the trifluoromethyl groups often results in their retention in major fragment ions, providing distinctive patterns for compound identification.

Computational Chemistry Insights (Density Functional Theory Calculations, Molecular Orbital Analysis)

Computational chemistry approaches provide valuable insights into the electronic structure and properties of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine. Density Functional Theory calculations would be expected to reveal significant electronic perturbations resulting from the multiple electron-withdrawing substituents. The presence of seven fluorine atoms in the molecule creates a highly electron-deficient system with unique electronic characteristics.

Molecular orbital analysis would show substantial lowering of both the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels compared to unsubstituted pyridine. The electron-withdrawing nature of the fluorinated substituents stabilizes both occupied and virtual orbitals, resulting in a larger energy gap and reduced nucleophilicity of the aromatic system. This electronic modification has significant implications for the compound's reactivity and potential applications in synthetic chemistry.

The electrostatic potential surface calculated through computational methods would reveal highly positive regions around the aromatic carbon atoms, indicating strong electron withdrawal by the fluorinated substituents. The nitrogen atom of the pyridine ring would show reduced basicity compared to unsubstituted pyridine, reflecting the cumulative electron-withdrawing effects of the fluorinated substituents. These computational insights help explain the compound's chemical behavior and guide predictions about its reactivity patterns.

Natural Bond Orbital analysis would provide detailed information about charge distribution and bonding characteristics within the molecule. The fluorine atoms would carry significant negative charges, while the aromatic carbon atoms would show positive charges, creating a highly polarized molecular system. This charge distribution pattern influences intermolecular interactions and contributes to the compound's unique physical and chemical properties.

Thermodynamic Properties (Boiling Point, Melting Point, Vapor Pressure)

The thermodynamic properties of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine are significantly influenced by its highly fluorinated structure. While specific experimental data for this exact compound were not available in the current literature, analysis of related fluorinated pyridine derivatives provides insight into expected property ranges. The multiple fluorine atoms and trifluoromethyl groups contribute to unique thermodynamic characteristics that distinguish this compound from its non-fluorinated analogs.

The presence of seven fluorine atoms in the molecular structure creates strong intermolecular dipole-dipole interactions, which typically result in elevated boiling points compared to analogous non-fluorinated compounds. However, the highly fluorinated nature also reduces polarizability, which can have opposing effects on intermolecular forces. For related compounds such as 2-fluoro-3-(trifluoromethyl)pyridine, boiling points are reported around 149.3°C at 760 millimeters of mercury, suggesting that the bis-trifluoromethyl derivative would likely have a higher boiling point due to increased molecular weight and enhanced intermolecular interactions.

Melting point determination for this compound would be expected to show values consistent with other highly fluorinated aromatic compounds. The rigid aromatic structure combined with strong intermolecular forces typically results in well-defined crystalline forms with sharp melting transitions. The multiple trifluoromethyl groups may contribute to crystal lattice stabilization through fluorine-fluorine interactions, potentially resulting in elevated melting points compared to less fluorinated analogs.

Vapor pressure characteristics would be influenced by the compound's molecular weight and intermolecular force strength. The high degree of fluorination typically results in reduced vapor pressure compared to analogous hydrocarbons, reflecting stronger intermolecular interactions and higher cohesive energy density. These properties have practical implications for handling, storage, and purification procedures for the compound.

Solubility Behavior and Partition Coefficients (Logarithm of Partition Coefficient, Logarithm of Distribution Coefficient)

The solubility behavior of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine exhibits characteristics typical of highly fluorinated organic compounds. The multiple fluorine atoms create a molecular surface with unique solvation properties that influence solubility in various solvent systems. The compound's solubility profile is expected to show preferences for fluorinated and chlorinated solvents while demonstrating limited solubility in highly polar protic solvents.

The logarithm of the partition coefficient between octanol and water provides important information about the compound's lipophilicity and potential bioavailability characteristics. For related compounds, such as 2-fluoro-3-(trifluoromethyl)pyridine, the logarithm of partition coefficient value is reported as 2.23950, indicating moderate lipophilicity. The additional trifluoromethyl group in the 4-position would be expected to further increase lipophilicity, potentially resulting in a higher logarithm of partition coefficient value for the bis-trifluoromethyl derivative.

Distribution coefficient measurements would provide additional insight into the compound's behavior across different phase systems and under varying conditions of hydrogen ion concentration. The multiple electron-withdrawing substituents significantly reduce the basicity of the pyridine nitrogen, which would result in minimal changes in distribution coefficient across typical hydrogen ion concentration ranges. This characteristic distinguishes highly fluorinated pyridines from their non-fluorinated counterparts, which show significant variation with solution conditions.

The unique solubility characteristics of this compound have important implications for synthetic applications and purification strategies. The preference for aprotic solvents such as dichloromethane, acetonitrile, and fluorinated solvents facilitates compatibility with various synthetic methodologies while presenting specific challenges for aqueous workup procedures. Understanding these solubility patterns is crucial for developing efficient synthetic routes and purification protocols for this valuable synthetic intermediate.

Table 1: Comparison of Key Physicochemical Properties

| Property | 2-Fluoro-3,4-bis(trifluoromethyl)pyridine | 2-Fluoro-3-(trifluoromethyl)pyridine |

|---|---|---|

| Molecular Formula | C₇H₂F₇N | C₆H₃F₄N |

| Molecular Weight | 233.09 | 165.09 |

| Logarithm of Partition Coefficient | Expected > 2.5 | 2.24 |

| Boiling Point | Expected > 160°C | 149.3°C |

| Fluorine Content | 7 atoms | 4 atoms |

Table 2: Expected Spectroscopic Characteristics

| Spectroscopic Method | Characteristic Features |

|---|---|

| ¹⁹F Nuclear Magnetic Resonance | Three distinct signals: aromatic F, CF₃ (position 3), CF₃ (position 4) |

| ¹H Nuclear Magnetic Resonance | Two aromatic protons, highly deshielded |

| ¹³C Nuclear Magnetic Resonance | Quartet patterns for CF₃ carbons |

| Infrared Spectroscopy | Strong C-F stretches 1000-1400 cm⁻¹ |

| Mass Spectrometry | Molecular ion at m/z 233, CF₃ loss fragments |

Properties

IUPAC Name |

2-fluoro-3,4-bis(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F7N/c8-5-4(7(12,13)14)3(1-2-15-5)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWPEPLPDVBJGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1C(F)(F)F)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of Selectfluor® as a fluorinating agent, which facilitates the substitution of hydrogen atoms with fluorine . Another approach involves the reaction of pyridine with trifluoromethylating agents under controlled conditions to achieve the desired substitution pattern .

Industrial Production Methods

Industrial production of this compound often employs vapor-phase reactions, which allow for efficient and scalable synthesis. The use of advanced fluorination technology and high availability of fluorinated synthetic blocks have accelerated the development of such compounds .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3,4-bis(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: Commonly involves nucleophilic substitution where the fluorine atoms can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, although these are less common due to the stability imparted by the fluorine atoms.

Common Reagents and Conditions

Selectfluor®: Used for introducing fluorine atoms into the pyridine ring.

Trifluoromethylating Agents: Employed for adding trifluoromethyl groups to the pyridine structure.

Major Products Formed

The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

Chemical Synthesis

Building Block for Fluorinated Compounds

2-Fluoro-3,4-bis(trifluoromethyl)pyridine is primarily utilized as a versatile building block in the synthesis of more complex fluorinated compounds. Its unique structure allows for various chemical modifications, enabling the creation of new derivatives with tailored properties for specific applications in both academic and industrial settings.

Types of Reactions

The compound is known to participate in several reaction types:

- Nucleophilic Substitution Reactions : The fluorine atoms can be replaced by nucleophiles, facilitating the formation of various substituted pyridine derivatives.

- Oxidation and Reduction Reactions : While less common due to the stability imparted by the fluorine atoms, the compound can still undergo redox reactions under specific conditions.

Common Reagents and Conditions

- Selectfluor® : Used for introducing fluorine atoms into the pyridine ring.

- Trifluoromethylating Agents : Employed to add trifluoromethyl groups to the pyridine structure.

Biological Applications

Pharmaceutical Development

The compound is being investigated for its role in developing pharmaceuticals with improved pharmacokinetic properties. Its ability to interact with various biological targets makes it a candidate for drug discovery, particularly in creating aminopyridines known for their pharmacological activities such as antimicrobial and anticancer effects.

Biochemical Interactions

2-Fluoro-3,4-bis(trifluoromethyl)pyridine exhibits significant biochemical activity due to its interaction with enzymes and proteins. For instance, it has been shown to influence cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis. The presence of fluorine enhances binding affinity to target biomolecules, potentially leading to specific therapeutic outcomes.

Agrochemical Applications

The compound serves as an important intermediate in the synthesis of agrochemicals. Its derivatives are used in developing pesticides and herbicides that offer enhanced efficacy and stability. The trifluoromethyl group contributes to improved biological activity against pests while maintaining lower toxicity profiles for non-target organisms.

Industrial Applications

In addition to its roles in pharmaceuticals and agrochemicals, 2-Fluoro-3,4-bis(trifluoromethyl)pyridine is utilized in materials science for producing polymers and coatings with enhanced thermal stability and chemical resistance. Its unique properties allow it to be incorporated into formulations that require robust performance under extreme conditions.

Case Study 1: Drug Development

A study explored the synthesis of aminopyridines from 2-Fluoro-3,4-bis(trifluoromethyl)pyridine as potential anticancer agents. The synthesized derivatives showed promising activity against various cancer cell lines, highlighting the compound's utility in medicinal chemistry .

Case Study 2: Agrochemical Synthesis

Research demonstrated that derivatives of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine could be effectively used as precursors for developing novel fungicides with enhanced efficacy against resistant strains of pathogens .

Mechanism of Action

The mechanism by which 2-Fluoro-3,4-bis(trifluoromethyl)pyridine exerts its effects is primarily through its strong electron-withdrawing properties. This influences the reactivity and stability of the compound, making it a valuable intermediate in various chemical reactions. The molecular targets and pathways involved often depend on the specific application, such as binding to biological targets in medicinal chemistry .

Comparison with Similar Compounds

2,6-Diphenylpyridine Derivatives (PT Series)

The 2,6-diphenylpyridine derivatives (e.g., PT-F, PT-CF₃) in feature substituents on phenyl rings rather than the pyridine core. For instance, PT-CF₃ has -CF₃ groups on the para positions of its phenyl rings, which delocalize electron density differently compared to the 3,4-CF₃ groups on the pyridine ring of the target compound. This distinction reduces steric hindrance in PT-CF₃ but limits the direct electronic modulation of the pyridine ring’s reactivity .

Fluorine vs. Other Substituents

Fluoro-Substituted Pyridines

The target compound’s 2-fluoro group contrasts with 4-fluorophenyl substituents in PT-F (). Fluorine on the pyridine ring (vs. phenyl) exerts stronger inductive effects, polarizing the ring and enhancing resistance to oxidation. This property is critical in agrochemicals (e.g., sarolaner in ), where stability under environmental conditions is paramount .

Amino and Carboxamide Derivatives

describes N-(5-(trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide, which combines pyridine and pyrazole rings.

Trifluoromethyl Group Impact

The dual CF₃ groups in 2-fluoro-3,4-bis(trifluoromethyl)pyridine amplify its electron-withdrawing character, lowering the pyridine ring’s electron density more significantly than single-CF₃ analogs like PT-CF₃ or mono-CF₃ pyridines in . This enhances its suitability as an intermediate in charge-transfer complexes or catalysts .

Fluorescent Sensors (PT Series)

PT-CF₃ () functions as a fluorescent sensor due to its conjugated phenyl-CF₃ system. In contrast, the target compound’s pyridine-centered CF₃ groups may limit π-conjugation, making it less effective for fluorescence but more reactive in cross-coupling reactions for pharmaceutical synthesis .

Agrochemical and Pharmaceutical Relevance

Compounds like sarolaner and lotilaner () highlight the role of CF₃ groups in enhancing lipophilicity and target-binding affinity. The target compound’s fluorine and CF₃ groups could similarly improve pharmacokinetic profiles in veterinary or crop-protection agents .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Electronic Effects of Substituents

Biological Activity

2-Fluoro-3,4-bis(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its unique chemical properties and potential biological activities. This compound is primarily utilized in the synthesis of various aminopyridines, which are significant in medicinal chemistry due to their diverse biological applications. Understanding the biological activity of this compound involves exploring its mechanism of action, biochemical interactions, and effects on cellular processes.

Target of Action

The primary target of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine is its role as a reactant in the synthesis of aminopyridines. These derivatives are known for their pharmacological properties, including antimicrobial and anticancer activities. The compound acts as a reactant in amination reactions, facilitating the introduction of amine groups into various molecular frameworks.

Mode of Action

This compound influences biochemical pathways by modulating enzyme activity and interacting with cellular receptors. It has been noted to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and biosynthesis. Such interactions can lead to alterations in metabolic pathways and potentially impact drug efficacy and toxicity.

2-Fluoro-3,4-bis(trifluoromethyl)pyridine exhibits significant biochemical properties due to the presence of multiple fluorine atoms. These atoms enhance the compound's binding affinity to target biomolecules, leading to specific interactions that can affect enzyme activity and protein conformation.

Cellular Effects

The compound's influence on cellular processes has been documented in various studies. It has been shown to modulate cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. This modulation can result in changes in cell proliferation and apoptosis, indicating potential therapeutic applications in cancer treatment.

Research Findings

Recent studies have highlighted the compound's ability to alter gene expression related to metabolic processes. For instance, it has been observed to affect genes involved in energy metabolism, suggesting that it may play a role in metabolic disorders. The interaction with specific enzymes can lead to inhibition or activation, influencing downstream signaling events critical for cellular homeostasis.

Case Study 1: Interaction with Cytochrome P450

In a study examining the interaction of 2-Fluoro-3,4-bis(trifluoromethyl)pyridine with cytochrome P450 enzymes, it was found that the compound could inhibit enzyme activity by binding to active sites. This inhibition was linked to altered drug metabolism rates, emphasizing the importance of this compound in pharmacokinetic studies.

Case Study 2: Impact on MAPK Signaling

Another investigation focused on the effects of this compound on MAPK signaling pathways. The results indicated that exposure to 2-Fluoro-3,4-bis(trifluoromethyl)pyridine led to significant changes in cell proliferation rates in human cancer cell lines. The modulation of this pathway suggests potential applications in cancer therapeutics by targeting specific signaling mechanisms.

Summary Table: Biological Activities

| Activity | Description |

|---|---|

| Enzyme Interaction | Inhibits cytochrome P450 enzymes impacting drug metabolism |

| Cell Signaling Modulation | Affects MAPK pathway influencing cell proliferation and apoptosis |

| Gene Expression Alteration | Modulates expression of genes involved in metabolic processes |

| Therapeutic Potential | Possible applications in cancer treatment and metabolic disorder management |

Q & A

Q. What are the primary synthetic routes for 2-Fluoro-3,4-bis(trifluoromethyl)pyridine, and how do reaction conditions influence yields?

The synthesis typically involves halogenation and fluorination of pyridine precursors. A common approach is the regioselective introduction of fluorine and trifluoromethyl groups via nucleophilic substitution or catalytic fluorination. For example, chloro-bis(trifluoromethyl)pyridine derivatives can be synthesized in 60–80% yield using catalyst fluidized bed reactors at temperatures between 360–440°C, depending on the substrate (e.g., lutidines vs. picolines) . Purification often employs column chromatography with non-polar solvents to isolate the product. Reaction optimization should focus on temperature control and catalyst selection to minimize side reactions like over-halogenation.

Q. What safety precautions are critical when handling 2-Fluoro-3,4-bis(trifluoromethyl)pyridine?

Due to its flammability (flash point: ~113°C) and potential toxicity, use N95 masks, nitrile gloves, and safety goggles. Work in a fume hood to avoid inhalation of volatile intermediates. Store in airtight containers away from moisture and oxidizers, as trifluoromethyl groups can hydrolyze under acidic conditions . For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of waste via approved hazardous chemical protocols.

Q. Which analytical techniques are most effective for characterizing this compound?

- GC-MS : To assess purity and detect volatile byproducts.

- NMR (¹⁹F and ¹H) : For structural confirmation, particularly to verify fluorine and trifluoromethyl group positions.

- X-ray crystallography : Resolves regiochemical ambiguities in substitution patterns .

- Elemental analysis : Validates stoichiometry, especially for high-purity research batches.

Advanced Research Questions

Q. How do steric and electronic effects influence regioselectivity in further functionalization?

The fluorine atom at position 2 and trifluoromethyl groups at positions 3 and 4 create steric hindrance, directing electrophilic substitutions to the less hindered position 5. For example, palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) require bulky ligands like SPhos to access position 5 selectively. Computational studies (DFT) can predict reactive sites by analyzing electron density maps and frontier molecular orbitals .

Q. What strategies mitigate decomposition during high-temperature reactions?

Decomposition often arises from thermal instability of the trifluoromethyl groups. Solutions include:

Q. How can computational modeling aid in designing derivatives with enhanced bioactivity?

Molecular docking and QSAR studies can predict interactions with biological targets (e.g., enzyme active sites). For instance, introducing electron-withdrawing groups at position 5 may improve binding affinity to kinase inhibitors. MD simulations assess stability of ligand-receptor complexes, guiding synthetic prioritization . Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) for binding kinetics.

Q. What are the challenges in scaling up synthesis while maintaining regiochemical fidelity?

Key issues include:

- Catalyst poisoning : Impurities in bulk reagents deactivate catalysts. Use high-purity substrates and inline filtration.

- Exothermic reactions : Scale-up increases heat generation. Implement jacketed reactors with automated cooling.

- Purification bottlenecks : Replace column chromatography with recrystallization (e.g., using hexane/ethyl acetate mixtures) for cost-effective batch processing .

Data Contradictions and Validation

- Yield discrepancies : reports 60–80% yields for chloro-bis(trifluoromethyl)pyridines, but lower yields may occur in non-optimized setups. Validate via controlled reproducibility studies.

- Regioselectivity conflicts : Some studies suggest position 5 is favored for substitution, while others report position 6 activity. Resolve via competitive reaction experiments with isotopic labeling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.